6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl3O3 and a molecular weight of 431.706 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 3,4-dichlorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one: This compound has a methoxy group instead of the dichlorobenzyl group, which may result in different biological activities and properties.
6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: The presence of a single chlorine atom on the benzyl group may affect its reactivity and applications.
Properties
Molecular Formula |
C22H13Cl3O3 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H13Cl3O3/c23-17-7-6-13(8-18(17)24)12-27-21-11-20-16(9-19(21)25)15(10-22(26)28-20)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
WSCVIKSWYVFQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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